(S)-(-)-Pantoprazole-d7 Sodium Salt is a deuterated form of Pantoprazole, a well-known proton pump inhibitor used primarily for reducing stomach acid production. This compound is particularly valuable in pharmacological research due to its stable isotope labeling, which facilitates enhanced tracking and analysis in various biological and chemical studies. The molecular formula of (S)-(-)-Pantoprazole-d7 Sodium Salt is CHDFNNaOS, with a molecular weight of 412.39 g/mol .
(S)-(-)-Pantoprazole-d7 Sodium Salt is classified as a stable isotope labeled analytical standard. It falls under the category of enzyme inhibitors and transporter modulators, making it relevant for studies in drug metabolism and pharmacokinetics . This compound is synthesized primarily for research purposes, particularly in proteomics and interactions studies involving other medications .
The synthesis of (S)-(-)-Pantoprazole-d7 Sodium Salt involves several key steps, including the coupling of starting materials and oxidation processes. Recent advancements have introduced cost-effective and environmentally friendly methods for synthesizing Pantoprazole sodium sesquihydrate, which can be further processed to obtain the sodium salt form .
A notable synthesis approach utilizes aqueous solutions to minimize the use of organic solvents, thereby enhancing sustainability. The oxidation step is crucial, where sulfide precursors are converted into sulfoxides using oxidizing agents like sodium hypochlorite under controlled pH conditions to avoid overoxidation .
The synthesis typically requires careful control of reaction conditions, including temperature and pH. For instance, maintaining a pH between 7.5 and 8.0 during the conversion process is critical to prevent the formation of unwanted byproducts such as dimers or overoxidized compounds . Additionally, high-performance liquid chromatography is often employed to monitor purity and yield throughout the synthesis process.
The molecular structure of (S)-(-)-Pantoprazole-d7 Sodium Salt features a complex arrangement that includes a benzimidazole ring system with various substituents such as difluoromethoxy groups. The presence of deuterium atoms enhances its stability and allows for precise quantification in biological studies .
(S)-(-)-Pantoprazole-d7 Sodium Salt participates in various chemical reactions typical of proton pump inhibitors. These include interactions with proton pumps in gastric cells, leading to inhibition of acid secretion. The deuterated nature of this compound allows researchers to trace its metabolic pathways more effectively than its non-deuterated counterparts.
The reactions involving (S)-(-)-Pantoprazole-d7 Sodium Salt are often studied under controlled laboratory conditions to evaluate its efficacy and safety profile when combined with other therapeutic agents. Understanding these interactions is crucial for optimizing therapeutic regimens .
(S)-(-)-Pantoprazole-d7 Sodium Salt functions by irreversibly binding to the H+/K+ ATPase enzyme system located in the gastric parietal cells. This action inhibits the final step of gastric acid production, leading to decreased acidity in the stomach.
The mechanism involves:
Research indicates that deuterated forms like (S)-(-)-Pantoprazole-d7 may exhibit similar pharmacodynamics as their non-deuterated counterparts while providing enhanced tracking capabilities in metabolic studies .
(S)-(-)-Pantoprazole-d7 Sodium Salt exhibits properties typical of proton pump inhibitors, including:
(S)-(-)-Pantoprazole-d7 Sodium Salt has several scientific applications:
CAS No.: 6801-81-6
CAS No.: 2632-30-6
CAS No.:
CAS No.: 898455-02-2
CAS No.: 20542-97-6